N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing (nitro, chloro) and aromatic components, which are common in bioactive molecules.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJBFZBSHCLIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Precursor Selection
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide requires a multi-step approach, beginning with the construction of the 1,3,4-oxadiazole core and subsequent functionalization with nitrothiophene and 4-chlorophenyl groups.
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides. For example, Martínez et al. (2019) demonstrated that nitro-substituted heteroaromatic carboxamides, including 1,3,4-oxadiazoles, are accessible through the reaction of hydrazides with aromatic carboxylic acids under dehydrating conditions. In the target compound, the 4-chlorophenyl group is introduced at position 5 of the oxadiazole ring. This is achieved by:
- Fischer esterification : 4-Chlorobenzoic acid is converted to its ethyl ester using ethanol and sulfuric acid.
- Hydrazinolysis : The ester reacts with hydrazine hydrate to form 4-chlorobenzohydrazide.
- Cyclization : The hydrazide undergoes cyclization with 5-nitrothiophene-2-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃), forming the oxadiazole ring.
Incorporation of the 5-Nitrothiophene Moiety
The 5-nitrothiophene-2-carboxamide group is introduced via nucleophilic acyl substitution. Key steps include:
- Nitration of thiophene-2-carboxylic acid : Nitration at position 5 is achieved using a mixture of nitric and sulfuric acids, yielding 5-nitrothiophene-2-carboxylic acid.
- Acyl chloride formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 5-nitrothiophene-2-carbonyl chloride.
- Amide coupling : The acyl chloride reacts with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.
Optimization of Reaction Conditions
Conventional Thermal Cyclization
Traditional methods for oxadiazole synthesis involve refluxing diacylhydrazides in acetic anhydride or POCl₃. For instance, Martínez et al. (2019) reported yields of 65–78% for analogous 1,3,4-oxadiazoles using POCl₃ at 80°C for 6 hours. However, prolonged heating risks decomposition of nitro groups, necessitating precise temperature control.
Ultrasound-Promoted Synthesis
Ultrasonic irradiation significantly accelerates reaction kinetics. A study by PMC (2021) demonstrated that ultrasound-mediated cyclization in a water-glycerol solvent system reduced reaction times from 24 hours to 30–45 minutes while maintaining yields above 70%. This method is particularly advantageous for thermally sensitive intermediates like nitrothiophene derivatives.
Table 1: Comparison of Conventional vs. Ultrasound-Mediated Cyclization
| Parameter | Conventional Method | Ultrasound Method |
|---|---|---|
| Reaction Time | 4–6 hours | 20–45 minutes |
| Yield (%) | 65–78 | 70–85 |
| Solvent System | POCl₃/DCM | Water-Glycerol |
| Energy Input (W) | N/A | 130 |
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
- N–H Stretch : A broad peak at 3250–3300 cm⁻¹ confirms the presence of the carboxamide group.
- C=O Stretch : Strong absorption at 1680–1700 cm⁻¹ corresponds to the carbonyl group of the oxadiazole and carboxamide.
- NO₂ Symmetric Stretch : A sharp peak at 1520 cm⁻¹ verifies the nitro group on the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Green Chemistry Approaches
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration of thiophene-2-carboxylic acid predominantly occurs at position 5 due to the directing effect of the electron-withdrawing carboxylic acid group. However, side products (e.g., 4-nitro isomers) may form if reaction temperatures exceed 50°C. Cooling the reaction mixture to 0–5°C mitigates this issue.
Purification of Nitro-Substituted Intermediates
Column chromatography using silica gel and ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials and by-products.
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaics.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in vital biological processes, leading to its antiviral or antibacterial effects.
DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Key Properties/Activities |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | 5-(4-Cl-C6H4); 2-(5-NO2-Thiophene) | C14H8ClN3O4S2 | N/A (structural focus) |
| N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | 1,3,4-Oxadiazole | 5-(4-MeO-C6H4); 2-(5-NO2-Thiophene) | C15H11N3O5S2 | Methoxy group enhances lipophilicity |
| N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | 1,3,4-Oxadiazole | 5-(Dihydrodioxin); 2-(5-NO2-Thiophene) | C13H9N3O6S2 | Improved solubility due to dioxin |
| 5-(4-Chlorophenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide | 1,3,4-Oxadiazole | 5-(4-Cl-C6H4); 2-(Cyclohexylamide) | C16H17ClN2O2S | Cyclohexyl group may reduce toxicity |
- The dihydrodioxin-substituted analog () introduces an oxygen-rich ring, improving aqueous solubility, which is critical for drug bioavailability . Cyclohexylamide substitution () reduces aromaticity, possibly lowering cytotoxicity compared to nitrothiophene derivatives .
Notes on Toxicity and Selectivity
- Toxicity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit higher cytotoxicity. For example, compound 6g in shows elevated hemolytic activity, likely due to its hydrophobic trifluoromethyl group .
- Selectivity : The 4-chlorophenyl moiety enhances target specificity in anticancer analogs (), while methoxy or dioxin groups may improve safety profiles () .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 298.73 g/mol. The compound features a 1,3,4-oxadiazole ring and a nitrothiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 298.73 g/mol |
| Melting Point | 260-262 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and nitro groups exhibit notable antibacterial properties. In a study involving various synthesized derivatives, this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .
Antitubercular Activity
The antitubercular potential of this compound has been highlighted in various studies. It was found to possess significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its efficacy .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial targets in treating Alzheimer's disease and certain infections respectively .
Table 2: Biological Activity Summary
Study 1: Synthesis and Evaluation of Biological Activity
A study synthesized various derivatives of the compound and evaluated their biological activities. The results showed that modifications on the oxadiazole ring significantly influenced the antimicrobial potency. The most active derivatives were further analyzed for their mechanism of action, revealing that the nitro group enhances hydrogen bonding interactions with target proteins .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the structure-activity relationship of similar compounds. It was found that the presence of electron-withdrawing groups like nitro significantly increased the biological activity by enhancing solubility and receptor binding affinity .
Q & A
Q. What are the standard synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how is purity ensured?
The synthesis typically involves coupling 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with 5-nitrothiophene-2-carboxylic acid derivatives. A common method uses carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous THF or DMF under nitrogen. Purification involves recrystallization from DMSO/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated via HPLC (>98%) and melting point determination (260–262°C) . Characterization includes -NMR (δ 7.68–8.15 ppm for aromatic protons) and IR (1714 cm for carbonyl) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1714 cm, nitro group at ~1520 cm).
- NMR : -NMR confirms aromatic proton environments (e.g., doublets for 4-chlorophenyl at δ 7.68–7.95 ppm). -NMR detects carbonyl carbons at ~165 ppm .
- HRMS : Validates molecular weight (e.g., [M] at m/z 350.9954) .
Q. What preliminary biological activities have been reported for this compound?
The compound exhibits antitubercular activity (MIC <10 µg/mL against Mycobacterium tuberculosis H37Rv) and antiproliferative effects in cancer cell lines (e.g., mean growth inhibition of 45–56% in NCI-60 panels). These activities are attributed to oxadiazole-mediated enzyme inhibition (e.g., FAK or mycobacterial targets) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can clarify polymorphism or solvate formation, which may explain discrepancies. For example, variations in melting points (e.g., 260–262°C vs. 278–280°C in analogs) may arise from different crystal packing or hydrogen-bonding networks . SCXRD parameters (space group , unit cell dimensions) should be cross-validated with differential scanning calorimetry (DSC) .
Q. What strategies optimize the synthetic yield of this compound when scaling from milligram to gram quantities?
- Solvent Selection : Replace DMF with THF to reduce side reactions.
- Catalyst Screening : Use DMAP to enhance coupling efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield by 15–20% .
- In-line Analytics : Employ LC-MS to monitor intermediates and adjust stoichiometry dynamically .
Q. How does the nitrothiophene moiety influence structure-activity relationships (SAR) in antitumor applications?
The electron-withdrawing nitro group enhances electrophilicity, promoting interactions with cysteine residues in kinases (e.g., FAK). Comparative studies with non-nitrated analogs show a 3–5× reduction in IC values, confirming its critical role. Docking simulations (AutoDock Vina) suggest π-π stacking with phenylalanine residues in active sites .
Q. What methodologies elucidate the compound’s mechanism of action in antimicrobial contexts?
- Enzyme Inhibition Assays : Measure IC against M. tuberculosis enoyl-ACP reductase (InhA) using NADH oxidation kinetics.
- Resistance Studies : Serial passage in sub-MIC concentrations identifies mutations (e.g., InhA S94A), linking resistance to target modification .
- Fluorescence Quenching : Titrate the compound with InhA to calculate binding constants () via Stern-Volmer plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
